molecular formula C13H17NO B14111251 1-(3,3,5-Trimethylindolin-1-yl)ethan-1-one CAS No. 1044165-18-5

1-(3,3,5-Trimethylindolin-1-yl)ethan-1-one

Cat. No.: B14111251
CAS No.: 1044165-18-5
M. Wt: 203.28 g/mol
InChI Key: QDBIEESHWBUKNY-UHFFFAOYSA-N
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Description

N-ACETYL-3,3,5-TRIMETHYLINDOLINE is a derivative of indoline, a significant heterocyclic compound Indoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-3,3,5-TRIMETHYLINDOLINE typically involves the acetylation of 3,3,5-trimethylindoline. One common method includes the reaction of 3,3,5-trimethylindoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of N-ACETYL-3,3,5-TRIMETHYLINDOLINE may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-ACETYL-3,3,5-TRIMETHYLINDOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent indoline form.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: 3,3,5-trimethylindoline.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

N-ACETYL-3,3,5-TRIMETHYLINDOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ACETYL-3,3,5-TRIMETHYLINDOLINE involves its interaction with specific molecular targets. The acetyl group enhances its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

    3,3,5-Trimethylindoline: The parent compound, lacking the acetyl group.

    N-Methyl-3,3,5-trimethylindoline: A methylated derivative with different chemical properties.

    N-Acetylindoline: A simpler acetylated indoline without the additional methyl groups.

Uniqueness: N-ACETYL-3,3,5-TRIMETHYLINDOLINE stands out due to its unique combination of acetyl and methyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, offering advantages in terms of reactivity and specificity compared to its analogs.

Properties

CAS No.

1044165-18-5

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(3,3,5-trimethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C13H17NO/c1-9-5-6-12-11(7-9)13(3,4)8-14(12)10(2)15/h5-7H,8H2,1-4H3

InChI Key

QDBIEESHWBUKNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2(C)C)C(=O)C

Origin of Product

United States

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